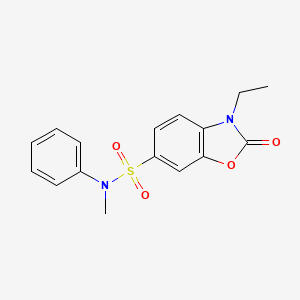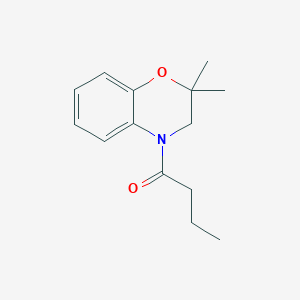
cyclopropyl-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a cyclic amide derivative of benzoxazine, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in its ring structure. Cyclopropyl-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)methanone has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of cyclopropyl-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to modulate the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects:
Cyclopropyl-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)methanone has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of certain viruses, including hepatitis C virus and human immunodeficiency virus (HIV). In addition, it has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using cyclopropyl-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)methanone in lab experiments is its versatility and wide range of applications. It can be used in various fields of research, including medicinal chemistry, materials science, and agriculture. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully evaluated and monitored in lab experiments.
Future Directions
There are many potential future directions for the study of cyclopropyl-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)methanone. One area of research is the development of new drugs based on this compound, particularly for the treatment of cancer and viral infections. Another area of research is the synthesis of novel materials and polymers using cyclopropyl-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)methanone as a building block. Additionally, further investigation is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound, as well as its potential toxicity and side effects.
Synthesis Methods
The synthesis of cyclopropyl-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)methanone involves the reaction of cyclopropylamine with 2,2-dimethyl-3H-1,4-benzoxazin-4-one in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and dehydration, to yield the desired product. The synthesis method has been optimized to achieve high yields and purity of the product.
Scientific Research Applications
Cyclopropyl-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, it has been found to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for the development of new drugs. In materials science, it has been used as a building block for the synthesis of novel polymers and materials with unique properties. In agriculture, it has been investigated as a potential herbicide and insecticide, due to its ability to inhibit the growth of certain plant and insect species.
properties
IUPAC Name |
cyclopropyl-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-14(2)9-15(13(16)10-7-8-10)11-5-3-4-6-12(11)17-14/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXWWNVGWOEKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C2O1)C(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,4-Dimethylphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628752.png)




![Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone](/img/structure/B7628797.png)
![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)





![4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7628845.png)
